Denintuzumab mafodotin

Description

Evolution and Design Principles of Antibody-Drug Conjugates

The concept of a "magic bullet" for disease treatment was first proposed by Paul Ehrlich in the late 19th century, laying the groundwork for targeted therapies like ADCs. nih.gov The development of ADCs has progressed through several generations, with each iteration showing improvements in antibody specificity, linker stability, and payload potency. nih.gov

Early ADCs faced challenges with immunogenicity, unstable linkers, and suboptimal payload potency. acs.orgnih.gov The first generation of ADCs often used murine antibodies and linkers that prematurely released the cytotoxic drug into the bloodstream. nih.gov Second-generation ADCs incorporated humanized or human monoclonal antibodies to reduce immune responses and featured more stable linkers, enhancing safety and efficacy. nih.gov Recent advancements are focused on creating more homogenous ADCs with a precise drug-to-antibody ratio (DAR), further optimizing their performance. researchgate.netnih.govnih.gov

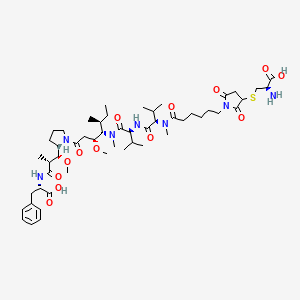

ADCs are complex molecules comprising three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. nih.govmimabs.orgamerigoscientific.comrsc.org

Components of Antibody-Drug Conjugates

Monoclonal Antibody Component

The monoclonal antibody (mAb) is the targeting component of the ADC. sigmaaldrich.com It is engineered to recognize and bind to a specific tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited expression on healthy cells. acs.orgsigmaaldrich.com This specificity is crucial for directing the ADC to the tumor site. amerigoscientific.com Most ADCs in development utilize humanized or fully human IgG1 antibodies. nih.govsigmaaldrich.com

Cytotoxic Payload Component

The payload is a highly potent cytotoxic agent designed to kill the target cancer cells. youtube.com These agents are often too toxic to be administered systemically on their own but can be used effectively when attached to an antibody that directs them to the tumor. mimabs.orgcreativebiolabs.net Common classes of payloads include tubulin inhibitors (like auristatins and maytansinoids) and DNA-damaging agents. amerigoscientific.comsigmaaldrich.com The potency of the payload is critical, as only a small fraction of the injected ADC typically reaches the tumor cells. mimabs.org

Linker Chemistry

There are two main types of linkers:

Cleavable Linkers: These are designed to be broken down by specific conditions within the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH environment in lysosomes. mimabs.orgamerigoscientific.com

Non-cleavable Linkers: These linkers are more stable and require the complete degradation of the antibody within the lysosome to release the payload. mimabs.orgamerigoscientific.com This can result in lower off-target toxicity. amerigoscientific.com

Rationale for Targeted Drug Delivery in Oncology Research

The primary goal of targeted drug delivery in oncology is to maximize the destruction of cancer cells while minimizing damage to healthy tissues. researchgate.netyoutube.com Traditional chemotherapy agents circulate throughout the body and affect all rapidly dividing cells, leading to common side effects like hair loss, nausea, and myelosuppression. youtube.com

ADCs offer a more targeted approach. nih.gov By leveraging the specificity of a monoclonal antibody, the potent cytotoxic agent is delivered directly to the cancer cells that express the target antigen. researchgate.netacs.org This targeted delivery allows for the use of highly potent drugs that would otherwise be too toxic for systemic administration. acs.org The intended result is an improved therapeutic index, meaning a better balance between efficacy and toxicity compared to non-targeted chemotherapy. researchgate.netadcreview.com

Overview of Denintuzumab Mafodotin within the ADC Landscape

This compound, also known as SGN-CD19A, is an investigational antibody-drug conjugate. creativebiolabs.netadcreview.comwikipedia.org It was designed for the treatment of B-cell malignancies by targeting the CD19 protein, which is broadly expressed on the surface of most B-cell tumors. creativebiolabs.netadcreview.com

The components of this compound are:

Monoclonal Antibody: A humanized anti-CD19 IgG1 antibody named denintuzumab. wikipedia.orgashpublications.org This antibody specifically targets the CD19 antigen found on B-lineage cells. creativebiolabs.net

Cytotoxic Payload: Monomethyl auristatin F (MMAF). adcreview.comwikipedia.org MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. creativebiolabs.net

Linker: A stable, maleimidocaproyl (mc) non-cleavable linker is used to attach the MMAF payload to the antibody. ashpublications.orgresearchgate.netadcreview.com

The mechanism of action begins when the anti-CD19 antibody component of this compound binds to the CD19 protein on a malignant B-cell. creativebiolabs.net Following binding, the entire ADC is internalized into the cell. creativebiolabs.net Inside the cell's lysosomes, the antibody is degraded, which releases the active MMAF payload. creativebiolabs.net The freed MMAF then disrupts the microtubule network within the cell, inducing cell cycle arrest in the G2/M phase and ultimately causing the cancer cell to undergo apoptosis (programmed cell death). creativebiolabs.net

Clinical research has evaluated this compound in patients with relapsed or refractory B-cell malignancies, including B-lineage acute lymphoblastic leukemia (B-ALL) and non-Hodgkin lymphoma (NHL). adcreview.com

Research Findings for this compound

Phase 1 clinical trials have provided initial data on the activity of this compound. The tables below summarize key findings from these studies.

Table 1: Phase 1 Trial Results in Relapsed/Refractory B-Lineage Acute Leukemia (B-ALL) and Highly Aggressive Lymphoma

| Metric | Finding | Citation |

| Patient Population | 71 adults with relapsed/refractory B-ALL, B-LBL, or Burkitt leukemia/lymphoma. | ashpublications.org |

| Complete Remission (CR/CRc) | 35% CRc rate in B-ALL patients on the q3wk schedule. | ashpublications.org |

| Minimal Residual Disease (MRD) | 7 out of 12 patients with CRc who were assessed were MRD-negative. | ashpublications.org |

| Responses in Subsets | In patients with Ph+ B-ALL, 4 of 8 achieved a CR. | ashpublications.org |

CRc: Composite complete remission (CR + CRi [CR with incomplete blood count recovery]); B-LBL: B-lymphoblastic lymphoma.

Table 2: Phase 1 Trial Results in Relapsed/Refractory B-Lineage Non-Hodgkin Lymphoma (NHL)

| Metric | Finding | Citation |

| Patient Population | 62 patients with R/R B-cell NHL, primarily Diffuse Large B-cell Lymphoma (DLBCL). | ashpublications.org |

| Overall Response Rate (ORR) | 33% (20 of 60 evaluable patients) across all dose levels. | ashpublications.org |

| Complete Remission (CR) | 22% (13 of 60 evaluable patients). | ashpublications.org |

| Response in Relapsed DLBCL | In a subset of patients with relapsed (not refractory) DLBCL, the ORR was 55%. | adcreview.com |

R/R: Relapsed or Refractory.

These early-phase trials demonstrated antitumor activity in heavily pretreated patient populations. ashpublications.orgashpublications.org However, subsequent Phase 2 trials were terminated by the sponsor based on portfolio prioritization. wikipedia.org

Properties

IUPAC Name |

Unknown |

|---|---|

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABBV-221; ABBV 221; ABBV221. |

Origin of Product |

United States |

Molecular and Cellular Characteristics of Denintuzumab Mafodotin

Antibody Component: Anti-CD19 Monoclonal Antibody

The antibody portion of denintuzumab mafodotin is a recombinant, humanized IgG1-kappa monoclonal antibody. creativebiolabs.netprosci-inc.com This component is responsible for the targeted delivery of the ADC to cancer cells.

Origin and Humanization of the Antibody Moiety

The anti-CD19 antibody used in this compound is a humanized version of a murine (mouse) antibody. wikipedia.orgncats.io The process of humanization involves genetically engineering the antibody to replace most of the mouse-derived protein sequences with human ones, while retaining the specific antigen-binding regions (complementarity-determining regions or CDRs) from the original mouse antibody. This modification is crucial for reducing the immunogenicity of the antibody in human patients, thereby minimizing the risk of an immune response against the therapeutic agent. The resulting humanized antibody, denintuzumab, specifically recognizes and binds to the human CD19 antigen. medchemexpress.comselleckchem.com

Target Antigen: CD19

The choice of CD19 as a target is central to the therapeutic strategy of this compound. CD19, a 95 kDa transmembrane glycoprotein (B1211001), is a member of the immunoglobulin superfamily. creativebiolabs.netwikipedia.org

CD19 is broadly and consistently expressed across various stages of B-cell development, from early pre-B cells to mature B cells. wikipedia.orgnih.gov Crucially, its expression is maintained in the majority of B-cell malignancies, including but not limited to, B-cell acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and various types of non-Hodgkin lymphoma (NHL) such as diffuse large B-cell lymphoma (DLBCL). wikipedia.orgwikipedia.orgnih.gov While the level of CD19 expression can vary among different B-cell leukemia subtypes, it is generally present at sufficient levels for therapeutic targeting. bmj.com For instance, hairy cell leukemia (HCL) tends to show strong CD19 expression, whereas chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) may exhibit lower levels compared to normal B cells. bmj.com The widespread presence of CD19 on malignant B cells makes it an attractive target for antibody-based therapies. wikipedia.orgcytologicsbio.com

Table 1: CD19 Expression in B-Cell Malignancies

| Malignancy | CD19 Expression Level |

| Acute Lymphoblastic Leukemia (B-ALL) | High |

| Chronic Lymphocytic Leukemia (CLL) | Generally lower than normal B-cells |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Generally high |

| Follicular Lymphoma | High |

| Mantle Cell Lymphoma (MCL) | Generally lower than normal B-cells |

| Hairy Cell Leukemia (HCL) | Strong |

This table provides a general overview of CD19 expression. Actual expression levels can vary between individual patients and disease subtypes.

CD19 is a critical component of the B-cell receptor (BCR) co-receptor complex, which also includes CD21 and CD81. researchgate.netnih.gov This complex plays a pivotal role in modulating B-cell signaling. nih.gov Upon antigen binding to the BCR, CD19 enhances the signaling cascade, lowering the threshold for B-cell activation. wikipedia.orgcusabio.com This leads to B-cell proliferation and differentiation, essential for a normal humoral immune response. researchgate.netcusabio.com

In the context of malignancy, CD19 signaling can contribute to the survival and proliferation of cancerous B-cells. researchgate.net It has been shown to be involved in the activation of signaling pathways like the PI3K pathway, which is crucial for cell growth and survival. nih.gov Furthermore, the CD19-MYC axis has been identified as a promoter of cell expansion, highlighting its role in driving neoplastic growth. wikipedia.org The essential role of CD19 in B-cell development and its contribution to malignant cell proliferation make it a compelling therapeutic target. wikipedia.orgresearchgate.net

The rationale for targeting CD19 in preclinical oncology is multifaceted. Its high and specific expression on B-cell malignancies minimizes off-target effects on non-hematopoietic tissues. wikipedia.org The internalization of the CD19-antibody complex is another key advantage, as it allows for the delivery of a cytotoxic payload directly into the cancer cell, a prerequisite for the mechanism of action of ADCs like this compound. nih.govtandfonline.com

Preclinical studies have demonstrated the potential of targeting CD19. For instance, in xenograft models of pediatric acute lymphoblastic leukemia, this compound significantly delayed disease progression. uthscsa.eduh1.conih.gov These studies have shown that the ADC has activity against various B-lineage ALL subtypes. uthscsa.eduh1.co The consistent expression of CD19 on malignant B-cells, its role in their survival, and its efficient internalization make it a robust target for ADC-based therapies. wikipedia.orgnih.gov

Cytotoxic Payload: Monomethyl Auristatin F (MMAF)

The cell-killing component of this compound is monomethyl auristatin F (MMAF), a synthetic and highly potent antineoplastic agent. creativebiolabs.netwikipedia.org MMAF is a derivative of dolastatin 10, a natural compound originally isolated from the sea hare Dolabella auricularia. creative-biolabs.com

MMAF functions as a tubulin inhibitor. wikipedia.orgontosight.ai Upon entering the cell, it binds to tubulin, a protein that is essential for the formation of microtubules. ontosight.ainih.gov Microtubules are critical components of the cellular cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting tubulin polymerization, MMAF prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death). creativebiolabs.netnih.gov

A key feature of MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from the related compound monomethyl auristatin E (MMAE). creative-biolabs.com This charged residue is thought to attenuate its cytotoxic activity compared to MMAE, potentially contributing to a different therapeutic window. creative-biolabs.com Due to its high toxicity, MMAF is not suitable for use as a standalone chemotherapeutic agent. adcreview.com However, when conjugated to a targeting antibody like denintuzumab, its cytotoxic effects are directed specifically to the CD19-expressing cancer cells, thereby enhancing its antitumor activity while aiming to spare healthy cells. adcreview.comadcreview.com

Auristatin Class and Mechanism of Cytotoxicity

The cytotoxic payload of this compound is monomethyl auristatin F (MMAF), a synthetic and highly potent antineoplastic agent. nih.govwikipedia.org MMAF belongs to the auristatin family of dolastatin 10 derivatives, which are known for their powerful anti-mitotic properties. ontosight.ai Due to its high toxicity, MMAF cannot be administered as a standalone drug. adcreview.comadcreview.com However, when conjugated to a monoclonal antibody that targets tumor-specific antigens, it can exert potent antitumor effects. adcreview.comadcreview.com

MMAF is a derivative of auristatin F with a charged C-terminal phenylalanine, which slightly lessens its cytotoxic power compared to its uncharged counterpart, monomethyl auristatin E (MMAE). adcreview.comadcreview.com The mechanism of cytotoxicity for MMAF involves the inhibition of cell division. ontosight.aiwikipedia.org After being released inside the target cell, it disrupts the cellular machinery necessary for proliferation, ultimately leading to cell death. ontosight.aicreativebiolabs.net

Intracellular Target: Tubulin Inhibition and Microtubule Dynamics Disruption

The primary intracellular target of MMAF is tubulin, a critical protein for cell structure and division. ontosight.aicreativebiolabs.netnih.gov MMAF functions as a potent antimitotic agent by binding to tubulin and inhibiting its polymerization into microtubules. wikipedia.orgnih.govcreativebiolabs.net Microtubules are essential components of the cytoskeleton and form the mitotic spindle, a structure required for the separation of chromosomes during cell division (mitosis). ontosight.ainih.gov

By preventing the formation of functional microtubules, MMAF disrupts the microtubule network. ontosight.ai This interference with microtubule dynamics halts the cell cycle and prevents cancer cells from dividing and proliferating. ontosight.aiwikipedia.org

Induction of Cell Cycle Arrest and Apoptosis

The disruption of microtubule polymerization by MMAF leads to a halt in the cell division process. creativebiolabs.netnih.gov Specifically, cells are arrested in the G2/M phase of the cell cycle, the stage where the cell prepares for and undergoes mitosis. creativebiolabs.netnih.gov This prolonged cell cycle arrest triggers the cell's internal quality control mechanisms, which, upon detecting irreparable damage or dysfunction, initiate a process of programmed cell death known as apoptosis. ontosight.aiontosight.ainih.gov The induction of apoptosis is the ultimate outcome of MMAF's cytotoxic activity, leading to the elimination of the malignant B-cells. ontosight.aicreativebiolabs.net

Linker Technology: Maleimidocaproyl Linker

The linker is a critical component of an ADC, ensuring that the cytotoxic payload remains securely attached to the antibody while in systemic circulation and is released effectively inside the target cell. mdpi.com In this compound, the antibody is connected to MMAF via a maleimidocaproyl (mc) linker. researchgate.netnih.gov This type of linker is commonly used for conjugating auristatin payloads to the sulfhydryl groups of cysteine residues on the antibody. nih.gov

Mechanisms of Payload Release upon Intracellular Processing

For ADCs with non-cleavable linkers like this compound, payload release is dependent on the degradation of the antibody component itself. mdpi.com The process begins after the ADC binds to the CD19 antigen on the B-cell surface and is internalized into the cell through endocytosis. nih.govmdpi.com The ADC is then trafficked to the lysosome, an organelle containing powerful digestive enzymes. mdpi.com

Within the lysosome, cellular proteases degrade the entire antibody, breaking it down into amino acids. creativebiolabs.netmdpi.com This process liberates the cytotoxic payload, which is still attached to the cysteine amino acid from the antibody and the linker components (cysteine-mc-MMAF). mdpi.commedchemexpress.com This active drug-linker-amino acid adduct can then diffuse from the lysosome into the cytoplasm, where it binds to tubulin and exerts its cell-killing effects. mdpi.commedchemexpress.com

Mechanism of Action at the Subcellular and Cellular Level

Target Recognition and Binding to CD19-Expressing Cells

The therapeutic action of denintuzumab mafodotin is initiated by the high-affinity binding of its antibody component, denintuzumab, to the CD19 antigen present on the surface of B-lymphocytes. ebi.ac.ukmedchemexpress.com CD19 is a transmembrane glycoprotein (B1211001) that plays a crucial role in B-cell differentiation and is considered a reliable biomarker for B-cell-derived tumors as it is expressed in nearly all B-cell malignancies. creativebiolabs.net The antibody part of the ADC specifically recognizes and attaches to the CD19 protein on the tumor cell surface. creativebiolabs.nethemonc.org This targeted binding is a critical first step, ensuring that the potent cytotoxic payload is delivered preferentially to the cancerous B-cells.

Receptor-Mediated Internalization and Endocytosis of the ADC

Following the binding of this compound to the CD19 antigen, the entire ADC-antigen complex is internalized into the cell through a process known as receptor-mediated endocytosis. creativebiolabs.netsmolecule.com This process is essential for the subsequent release of the cytotoxic drug inside the target cell. mdpi.com The rapid internalization of the CD19 receptor upon antibody binding makes it an ideal target for ADCs, as it facilitates the efficient transport of the cytotoxic payload into the cell's interior. researchgate.netfrontiersin.org

Intracellular Trafficking and Lysosomal Degradation

Once inside the cell, the internalized ADC is trafficked through the endosomal-lysosomal pathway. mdpi.comencyclopedia.pub The ADC is enclosed within endosomes, which mature and eventually fuse with lysosomes, cellular organelles that contain a variety of degradative enzymes. encyclopedia.puboup.com this compound utilizes a non-cleavable linker to attach the MMAF payload to the antibody. mdpi.comnih.gov This type of linker is stable in the bloodstream and relies on the complete proteolytic degradation of the antibody within the lysosome to release the active drug. mdpi.comnih.gov

Release and Cytosolic Translocation of Active MMAF

Inside the lysosome, the antibody component of this compound is broken down by proteases, leading to the release of the MMAF payload, likely as a cysteine-adduct (cys-mcMMAF). creativebiolabs.netmdpi.comresearchgate.net This active form of the drug is then translocated from the lysosome into the cytoplasm of the cell, where it can reach its intracellular target. creativebiolabs.netencyclopedia.pub

Direct Interaction of MMAF with Microtubules

The cytotoxic effect of this compound is ultimately exerted by the released MMAF, which is a potent inhibitor of tubulin polymerization. medchemexpress.commedchemexpress.comcelluars.com Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintaining cell structure. nih.gov

Inhibition of Tubulin Polymerization

MMAF directly binds to tubulin, the protein subunit that polymerizes to form microtubules. creativebiolabs.netnih.gov This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network. creativebiolabs.netnih.govselleckchem.com Research has shown that MMAF can disrupt microtubule networks in a concentration-dependent manner. researchgate.net The inhibition of tubulin polymerization is a key event that leads to the subsequent disruption of critical cellular processes. nih.gov

Consequences of Microtubule Disruption

The cytotoxic activity of this compound is mediated by its payload, monomethyl auristatin F (MMAF), which is released following the internalization of the antibody-drug conjugate (ADC) into CD19-expressing target cells. creativebiolabs.netadcreview.com Once inside the cell, MMAF functions as a potent anti-mitotic agent by disrupting the cellular microtubule network. nih.govontosight.ai Microtubules are essential dynamic polymers involved in maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division. nih.govmdpi.com MMAF exerts its effect by binding to tubulin, the fundamental protein subunit of microtubules, and inhibiting its polymerization. creativebiolabs.netnih.govmdpi.com This prevention of microtubule assembly leads to a cascade of events that culminates in the death of the cancer cell. nih.govnih.gov

G2/M Cell Cycle Arrest

A primary consequence of microtubule disruption by MMAF is the arrest of the cell cycle in the G2/M phase. creativebiolabs.netnih.gov The G2/M phase is the critical checkpoint where the cell prepares for and undergoes mitosis. researchgate.net The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for the correct segregation of chromosomes into daughter cells. mdpi.comresearchgate.net By inhibiting tubulin polymerization, MMAF prevents the formation of a functional mitotic spindle. nih.govbiointron.jp This disruption triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle to prevent catastrophic errors in chromosome segregation. researchgate.net The result is a sustained arrest in the G2/M phase, as the cell is unable to proceed through mitosis. researchgate.netnih.gov Research studies have confirmed that treatment with MMAF-based ADCs leads to a significant increase in the population of cells in the G2/M phase. nih.gov

Induction of Apoptosis via Intrinsic Pathways

Prolonged arrest at the G2/M checkpoint is an unsustainable state for the cell and ultimately leads to the initiation of programmed cell death, or apoptosis. nih.govmdpi.com The inability to resolve the mitotic spindle disruption caused by MMAF serves as a powerful intracellular stress signal that activates the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is triggered by internal cellular damage. The sustained cell cycle arrest leads to the activation of pro-apoptotic proteins, which in turn compromise mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis. This cascade of events ensures the orderly dismantling of the cell, preventing an inflammatory response and eliminating the damaged malignant cell. researchgate.net

Assessment of Bystander Effects and Their Relevance to MMAF Payload

The "bystander effect" in the context of ADCs refers to the ability of the cytotoxic payload, once released from the target antigen-positive cell, to diffuse across the cell membrane and kill adjacent cells, regardless of whether they express the target antigen. nih.gov This effect can be advantageous in treating tumors with heterogeneous antigen expression. aacrjournals.org

However, the MMAF payload utilized in this compound is characterized by a limited to non-existent bystander effect. nih.govaacrjournals.orgsnmjournals.org This is a direct consequence of the physicochemical properties of the MMAF molecule. snmjournals.org MMAF is hydrophilic and exists as a charged molecule at physiological pH, which significantly impedes its ability to passively diffuse across the lipophilic cell membrane. aacrjournals.orgnih.gov Therefore, its cytotoxic activity is largely confined to the CD19-positive cancer cell that originally internalized the ADC. snmjournals.org

The relevance of this characteristic is best understood when comparing MMAF to other auristatin derivatives like monomethyl auristatin E (MMAE). MMAE is more hydrophobic and less charged, allowing it to readily permeate cell membranes and exert a potent bystander killing effect. aacrjournals.orgsnmjournals.orgnih.gov The choice of MMAF as a payload, therefore, represents a strategy that prioritizes targeted killing of antigen-expressing cells while minimizing potential toxicity to surrounding, non-target cells that might occur with a payload capable of significant bystander killing.

Interactive Table: Comparison of Auristatin Payloads and Bystander Effect

| Feature | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) |

| Bystander Effect | Low / Non-existent aacrjournals.orgsnmjournals.org | Potent aacrjournals.orgnih.gov |

| Membrane Permeability | Low (hydrophilic, charged) aacrjournals.orgsnmjournals.orgnih.gov | High (more hydrophobic) aacrjournals.orgsnmjournals.org |

| Primary Cytotoxicity | Confined to target cell snmjournals.org | Affects target and neighboring cells snmjournals.orgnih.gov |

| Associated ADC | This compound nih.gov | Brentuximab vedotin nih.govmdpi.com |

Preclinical Efficacy and Pharmacological Studies

In Vivo Anti-Tumor Activity in Animal Models

Evaluation of Single-Agent Therapeutic Efficacy

Preclinical studies have consistently demonstrated the single-agent activity of denintuzumab mafodotin against various B-cell malignancy models. In studies utilizing patient-derived xenografts (PDXs) of pediatric B-cell precursor acute lymphoblastic leukemia (B-ALL), this compound significantly delayed disease progression. researchgate.netnih.govnih.gov Specifically, it showed activity in seven out of eight tested B-lineage ALL PDXs, achieving objective responses in five of them. researchgate.netnih.govnih.gov The responses were observed across different subtypes, including B-cell precursor ALL, Ph-like ALL, and mixed-lineage leukemia rearranged infant ALL, suggesting that its efficacy is not limited to a specific subtype. researchgate.netnih.govnih.govuthscsa.edu

Interestingly, the level of CD19 expression, the target of this compound, on the surface of cancer cells did not appear to correlate with the drug's activity in these preclinical models. researchgate.netnih.govnih.gov This suggests that even tumors with lower CD19 expression might still be susceptible to the cytotoxic effects of the ADC. However, it is important to note that while this compound showed promising activity, leukemia growth was still evident in most models 28 days after the initiation of treatment. researchgate.netnih.govnih.gov In some instances, its preclinical activity did not surpass that of the conventional chemotherapeutic agent vincristine (B1662923) when used as a single agent. researchgate.net

Table 1: Single-Agent Activity of this compound in Pediatric B-ALL PDX Models

| PDX Model | Response |

|---|---|

| ALL-1 | Objective Response |

| ALL-2 | Objective Response |

| ALL-3 | Progression Delay |

| ALL-4 | Objective Response |

| ALL-5 | Objective Response |

| ALL-6 | Progression Delay |

| ALL-7 | Objective Response |

| ALL-8 | No Significant Activity |

Data sourced from preclinical studies on pediatric B-ALL patient-derived xenografts.

Investigation of Combination Therapeutic Strategies

Recognizing the potential for enhanced efficacy, researchers have explored combining this compound with conventional chemotherapeutic agents.

Synergistic Effects with Conventional Chemotherapeutic Agents

Preclinical data have suggested a synergistic relationship between this compound and standard chemotherapy regimens. nih.govadcreview.com A notable example is the combination with a VXL regimen, consisting of vincristine, dexamethasone, and L-asparaginase. researchgate.netnih.gov In studies with BCP-ALL PDXs, the combination of this compound and VXL resulted in a significant therapeutic enhancement compared to either treatment alone in two out of three high-risk, chemo-refractory PDXs. nih.gov In all three PDXs tested, the combination achieved a complete response. nih.gov Similarly, preclinical data has suggested a synergistic potential when combining this compound with the RICE regimen (rituximab, ifosfamide, carboplatin, and etoposide), a common treatment for relapsed or refractory diffuse large B-cell lymphoma (DLBCL). adcreview.comascopubs.org

Mechanistic Basis for Combination Efficacy in Preclinical Models

The enhanced efficacy observed with combination therapy is believed to stem from complementary mechanisms of action. This compound delivers a potent cytotoxic payload, monomethyl auristatin F (MMAF), directly to CD19-expressing cancer cells. creativebiolabs.netfrontiersin.org MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. creativebiolabs.netfrontiersin.org

When combined with a regimen like VXL, the different components likely attack the cancer cells through various pathways. For instance, in the ALL-4 PDX model, bioluminescence imaging showed that the combination of this compound and VXL led to a more significant reduction in tumor burden compared to either agent alone. nih.gov The combination was able to maintain low levels of disease, primarily restricted to the bone marrow and central nervous system, for two weeks following treatment. nih.gov This suggests that the combination therapy can more effectively eradicate cancer cells and control disease progression. The lack of significant myelosuppression or peripheral neuropathy with this compound in some studies also suggests it could be well-tolerated in combination with multi-agent chemotherapy. adcreview.com

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Understanding the PK and PD properties of this compound is crucial for optimizing its therapeutic use.

Systemic Exposure and Circulation Half-Life of the ADC

Preclinical pharmacokinetic studies have provided insights into the behavior of this compound in the body. In mouse models, the terminal half-life of the ADC has been reported to be approximately 2 weeks. researchgate.netresearchgate.netashpublications.org This relatively long half-life allows for sustained exposure of the tumor to the drug. Following multiple dose administrations, an accumulation of the ADC has been observed, which could contribute to its therapeutic effect. researchgate.netresearchgate.netashpublications.org In leukemia models, a phenomenon known as target-mediated disposition was observed, where the drug's clearance is influenced by its binding to the CD19 target on cancer cells. ashpublications.org This effect appeared to diminish at higher doses. ashpublications.org

Intratumoral Accumulation and Distribution of this compound

A key aspect of ADC efficacy is its ability to accumulate within the tumor. The design of this compound, which links the antibody to the cytotoxic agent, is intended to facilitate the accumulation of the payload within tumor cells. creativebiolabs.net Upon binding to the CD19 antigen on the surface of B-cells, the ADC is internalized. creativebiolabs.net Inside the cell, the linker is cleaved, releasing the active MMAF payload. creativebiolabs.net This targeted delivery mechanism aims to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues. creativebiolabs.net Post-treatment analysis using flow cytometry has shown that the presence of unbound CD19 on peripheral blasts inversely correlates with the concentration of the ADC in circulation, indicating target engagement. ashpublications.org While specific quantitative data on intratumoral accumulation from preclinical studies is not extensively detailed in the provided search results, the observed efficacy in tumor models strongly suggests successful delivery and accumulation of the cytotoxic payload within the cancerous tissue. researchgate.netnih.govnih.gov

Biomarker Research in Preclinical Settings

As this compound's mechanism of action is dependent on binding to CD19, the expression level of this target is a critical biomarker. nih.gov In preclinical studies involving a panel of pediatric ALL PDX models, both mRNA and cell surface protein expression of CD19 were quantified. The cell surface expression, measured as the number of specific antibody binding sites per cell (sABC), showed considerable variability across the different xenograft models. nih.gov For instance, the median sABC for CD19 ranged from 880 in the MLL-5 model to 10,654 in the ALL-4 model. nih.gov

Table 1: CD19 Expression in Preclinical Patient-Derived Xenograft (PDX) Models

| PDX Model | ALL Subtype | CD19 mRNA (RNA-seq) | CD19 Cell Surface Expression (sABC/cell) |

|---|---|---|---|

| ALL-19 | BCP-ALL | 1546 | 5,612 |

| ALL-17 | BCP-ALL | 1146 | 6,311 |

| ALL-24 | BCP-ALL | 1081 | 6,561 |

| PALLSD | Ph-like ALL | 1438 | 6,707 |

| ALL-4 | Ph+ ALL | 1563 | 10,654 |

| ALL-7 | MLLr-ALL | 1251 | 2,752 |

| MLL-2 | MLLr-ALL | 1261 | 3,923 |

| MLL-5 | MLLr-ALL | 1018 | 880 |

Data sourced from a study by Jones L, et al. (2019). nih.gov

Despite the range of CD19 expression across the preclinical models, studies found no significant correlation between either CD19 mRNA levels or cell surface protein expression and the in vivo sensitivity to this compound. nih.govnih.govuthscsa.edu The lack of a clear relationship suggests that even low levels of CD19 expression may be sufficient for ADC activity or that other factors beyond target density influence efficacy. Researchers have noted that the relatively small sample size in these preclinical panels and the heterogeneity among ALL subtypes could have limited the ability to detect a statistically significant correlation. nih.govnih.gov

Antigen loss is a known mechanism of resistance to targeted therapies. However, in the preclinical evaluation of this compound, treatment did not appear to select for leukemic cells with reduced CD19 expression. nih.govnih.gov While some modest decreases in cell surface CD19 were noted in a minority of samples analyzed post-treatment, there was no consistent pattern or relationship between this reduction and the in vivo response. nih.gov Therefore, downregulation of the CD19 target was not identified as a primary mechanism of acquired resistance in these preclinical settings. nih.gov

While reduced CD19 expression was not a prominent finding, other mechanisms common to ADC resistance could potentially contribute to a lack of response to this compound. These are based on general principles of ADC resistance and have not been specifically confirmed for this compound in published preclinical models.

Table 2: Potential Mechanisms of Resistance to ADCs

| Mechanism Category | Specific Mechanism | Description |

|---|---|---|

| Drug Efflux | Upregulation of ABC transporters | Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the cytotoxic payload (MMAF) out of the cancer cell, reducing its intracellular concentration and effectiveness. |

| ADC Processing | Impaired lysosomal function | Efficient release of the MMAF payload from this compound, which uses a non-cleavable linker, depends on the complete degradation of the antibody in the lysosome. Alterations in lysosomal trafficking or enzymatic function could hinder this process. |

| Payload Target | Alterations in tubulin | Since MMAF targets tubulin to disrupt microtubule dynamics, mutations in tubulin itself or changes in the expression of different tubulin isotypes could reduce the binding affinity of the payload, leading to resistance. |

| Apoptotic Pathway | Defects in apoptosis signaling | The ultimate goal of the cytotoxic payload is to induce apoptosis. Defects in downstream apoptotic signaling pathways within the cancer cell could render it resistant to the effects of MMAF, even if the payload is successfully delivered. |

Bioconjugation Chemistry and Manufacturing Considerations in Research

Methods of Antibody-Drug Conjugation for Denintuzumab Mafodotin

The conjugation strategy for this compound involves linking the MMAF payload to the anti-CD19 antibody via a stable, non-cleavable linker. mdpi.comnih.gov This methodology is designed to ensure the ADC remains intact in systemic circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity. adcreview.com

The key components involved in the conjugation of this compound are:

Antibody: A humanized IgG1 monoclonal antibody that specifically targets the CD19 protein, a B-cell surface marker prevalent in many B-cell malignancies. cancer.govcreativebiolabs.net

Payload: Monomethyl auristatin F (MMAF), a synthetic antineoplastic agent. creativebiolabs.net Unlike its counterpart, MMAE, MMAF is less permeable to cells, which limits bystander killing effects and relies on the ADC's internalization for activity. nih.gov

Linker: The antibody and payload are connected through a maleimidocaproyl (mc) linker. researchgate.netmdpi.com This is a non-cleavable linker, meaning it is not designed to be broken down by enzymes in the extracellular environment. mdpi.com

The conjugation process for this compound, typical for many early-generation ADCs, utilizes the intrinsic amino acid residues of the antibody. The most common approach for ADCs with maleimide-containing linkers is conjugation to cysteine residues. This process typically involves the partial reduction of the interchain disulfide bonds within the antibody's hinge region, exposing free thiol (sulfhydryl) groups. The maleimide (B117702) group of the linker-payload complex then reacts with these thiol groups to form a stable thioether bond. This method results in a heterogeneous mixture of ADC molecules. nih.govadcreview.com

Upon binding to the CD19 antigen on a target cell, the entire ADC is internalized. creativebiolabs.net Inside the cell, it is trafficked to the lysosome. The non-cleavable linker's stability necessitates the complete proteolytic degradation of the antibody backbone within the lysosome to release the linker-payload complex (amino acid-linker-MMAF). cancer.govmdpi.com This released component is the active form that then binds to tubulin, inhibiting its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. cancer.govcreativebiolabs.net

Characterization of Drug-to-Antibody Ratio (DAR) in Preclinical Preparations

The drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC, as it defines the average number of drug molecules conjugated to a single antibody. nih.gov This parameter significantly influences the ADC's potency, pharmacokinetics (PK), and therapeutic index. tandfonline.com Preclinical preparations of ADCs like this compound, which are produced via conventional cysteine conjugation, are not a single molecular entity but rather a heterogeneous mixture of species with different DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). nih.gov

Characterization of the DAR and the distribution of these different species is essential during development. Several analytical techniques are employed for this purpose:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (MS), RP-HPLC can also be used to separate and quantify ADC species. This method is typically performed after the ADC is fragmented (e.g., into light and heavy chains) to provide more detailed information about drug distribution. nih.gov

UV-Visible Spectroscopy: This technique can be used to calculate the average DAR by measuring the absorbance of the ADC solution at two different wavelengths: one where the protein absorbs (typically 280 nm) and one where the payload has a characteristic absorbance maximum. nih.gov For auristatin derivatives like MMAF, this provides a relatively straightforward method for determining the average drug load.

For ADCs produced by interchain cysteine conjugation, the theoretical maximum DAR is 8. However, the manufacturing process is typically controlled to achieve a specific average DAR, often around 4, to balance efficacy with safety and desirable pharmacokinetic properties. For example, belantamab mafodotin, another MMAF-conjugated ADC, has an average DAR of approximately 4. fda.gov The production of this compound would have been similarly controlled to yield a preparation with a defined average DAR and a consistent distribution of different drug-loaded species. tandfonline.com

| Analytical Method | Principle | Information Obtained |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Each drug-linker adds to the antibody's hydrophobicity. | Distribution of DAR species (DAR0, 2, 4, 6, 8), Average DAR. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, often used for antibody fragments. | Average DAR, drug distribution on light and heavy chains. nih.gov |

| UV-Visible Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug. | Average DAR. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Confirms identity and mass of different DAR species, precise DAR values. nih.gov |

Impact of Conjugation Heterogeneity on Preclinical Properties

The conventional conjugation chemistry used for this compound results in significant heterogeneity, which can impact its preclinical properties in several ways. This heterogeneity arises from variations in both the number of conjugated drugs (DAR) and the specific sites of conjugation. nih.gov

Pharmacokinetics and Clearance: The DAR has a profound effect on the ADC's pharmacokinetic profile. Species with a higher DAR are generally more hydrophobic, which can lead to faster clearance from circulation through mechanisms like uptake by the reticuloendothelial system. tandfonline.com For instance, preclinical studies of a CD30-targeting ADC with MMAE showed that the DAR8 species was cleared more rapidly and had a lower therapeutic index compared to the DAR2 and DAR4 species. tandfonline.com This suggests that a heterogeneous mixture containing a high proportion of DAR6 or DAR8 species could have a shorter half-life and reduced tumor exposure.

Toxicity: The heterogeneity of an ADC preparation can complicate its toxicity profile. The increased hydrophobicity of high-DAR species can lead to off-target toxicity. The distribution and clearance of different species can vary, potentially leading to a less predictable safety profile compared to a homogeneous compound. tandfonline.com

The challenge in preclinical development is to establish a robust manufacturing process that produces a consistent and well-characterized heterogeneous mixture, ensuring batch-to-batch reproducibility of the average DAR and the distribution of different species. mdpi.com

Stability Assessment of the Conjugate in Simulated Biological Environments

The stability of an ADC in circulation is paramount for its success. The linker must be stable enough to prevent premature payload release, which could cause systemic toxicity and reduce the amount of drug delivered to the tumor. For this compound, which uses a non-cleavable maleimidocaproyl linker, stability is a key design feature. mdpi.comadcreview.com

Preclinical stability is assessed in various simulated biological environments:

Plasma Stability: ADCs are incubated in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for extended periods. Samples are taken at various time points and analyzed, often by HIC or ELISA-based methods, to measure the amount of drug that has deconjugated from the antibody. The non-cleavable thioether bond formed by the maleimide-cysteine reaction is generally highly stable in the bloodstream's neutral pH environment, leading to minimal drug shedding. mdpi.com

Lysosomal Stability and Payload Release: Since non-cleavable linkers require the degradation of the antibody for payload release, this process is simulated using lysosomal enzyme preparations or by studying the ADC in cell-based assays. mdpi.com Following internalization into the target cancer cell and trafficking to the lysosome, the acidic and enzyme-rich environment proteolytically digests the antibody, liberating the MMAF still attached to the cysteine residue and remnants of the linker. cancer.gov The stability of the linker in the lysosome itself is less critical than its ability to ensure the payload is released only after the antibody is catabolized.

The use of a non-cleavable linker like the one in this compound generally results in high stability in circulation, which is a favorable preclinical characteristic. mdpi.com This ensures that the cytotoxic agent is primarily released inside the target cells, maximizing the therapeutic window.

Advances in Site-Specific Conjugation Technologies and Potential Applications

While conventional conjugation provided the foundation for first- and second-generation ADCs like this compound, the field has moved towards site-specific conjugation technologies to overcome the challenges of heterogeneity. These advanced methods allow for the production of homogeneous ADCs with a precisely defined DAR and specific conjugation sites, leading to improved pharmacokinetics and a wider therapeutic window. mdpi.comtandfonline.com

Several site-specific technologies could be applied to create a more uniform anti-CD19-MMAF ADC:

| Technology | Description | Potential Advantage for an Anti-CD19-MMAF ADC |

| Engineered Cysteines (e.g., THIOMAB™) | Specific amino acids in the antibody sequence are replaced with cysteine residues through genetic engineering. This creates defined conjugation sites away from the antigen-binding regions. | Produces a homogeneous ADC, typically with a DAR of 2 or 4. This would lead to more predictable pharmacokinetics, potentially a better safety profile, and a wider therapeutic window compared to the heterogeneous this compound. tandfonline.com |

| Enzymatic Conjugation | Enzymes like transglutaminase or sortase are used to attach drug-linkers to specific sites, such as engineered peptide tags or specific glutamine residues on the antibody. mdpi.com | Offers precise control over the conjugation site and DAR. This can generate a highly homogeneous product with optimized properties and potentially simplified manufacturing and characterization. nih.gov |

| Unnatural Amino Acids (ncAAs) | An unnatural amino acid with a unique reactive group (e.g., an azide (B81097) or alkyne) is incorporated into the antibody sequence during expression. The drug-linker is then attached specifically to this ncAA. mdpi.com | Allows for bio-orthogonal conjugation, meaning the reaction is highly specific and does not interfere with native protein functional groups. This enables the creation of precisely defined ADCs with potentially novel linker chemistries. |

| Glycan Remodeling | The conserved glycans on the Fc region of the antibody are enzymatically modified and used as a site for drug conjugation. nih.gov | Produces a homogeneous DAR2 ADC, as there are two conserved glycosylation sites per antibody. This keeps the modification distal from the antigen-binding site and may improve ADC solubility. patsnap.com |

The application of these technologies to an anti-CD19-MMAF construct could lead to a next-generation ADC with a superior preclinical and clinical profile. A homogeneous DAR4 ADC, for example, could retain the potency of the original mixture while exhibiting improved pharmacokinetics due to the absence of highly hydrophobic DAR6 and DAR8 species. tandfonline.com This highlights the evolution of ADC design from heterogeneous mixtures to precisely engineered therapeutic molecules.

Future Directions in Denintuzumab Mafodotin Research

Elucidation of Comprehensive Resistance Mechanisms

A critical area of future research is to gain a comprehensive understanding of the mechanisms that confer resistance to denintuzumab mafodotin. While the agent has shown activity, not all CD19-expressing tumors respond, and some that initially respond develop resistance over time. nih.govresearchgate.netnih.gov Mechanisms of resistance to ADCs can be complex and may involve alterations in any of the ADC components or the host environment. researchgate.net

Future investigations will likely focus on:

Target Antigen-Related Mechanisms: This includes downregulation or mutation of the CD19 antigen, which would prevent the ADC from binding to the cancer cells. However, preclinical studies with this compound have not consistently shown a correlation between CD19 expression levels and treatment response, suggesting other factors are at play. nih.govresearchgate.netuthscsa.eduh1.co

Impaired ADC Internalization and Trafficking: The efficiency of ADC uptake into the cancer cell and its subsequent transport to the lysosome for payload release is crucial for its cytotoxic effect. nih.gov Resistance could emerge from defects in these cellular processes.

Alterations in Lysosomal Function: The release of the active payload, monomethyl auristatin F (MMAF), from this compound relies on the degradation of the antibody within the lysosome. nih.gov Changes in lysosomal pH or enzymatic activity could impair this process.

Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can actively transport the cytotoxic payload out of the cancer cell, thereby reducing its intracellular concentration and efficacy.

Payload-Specific Resistance: Cancer cells can develop resistance to the cytotoxic effects of MMAF itself, for instance, through mutations in tubulin, the target of MMAF. nih.govfrontiersin.org

Exploration of Novel Preclinical Combination Regimens

To enhance the efficacy of this compound and potentially overcome resistance, researchers are exploring its use in combination with other anticancer agents. Preclinical studies have already shown the potential of combining this compound with standard chemotherapy regimens.

For instance, a study evaluating this compound against pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs) demonstrated that combining it with an induction-type chemotherapy regimen of vincristine (B1662923), dexamethasone, and L-asparaginase (VXL) resulted in therapeutic enhancement compared to either treatment alone. nih.govresearchgate.netuthscsa.edu

Future preclinical research will likely investigate combinations with:

Other Chemotherapeutic Agents: Synergistic effects may be achieved by combining this compound with drugs that have different mechanisms of action.

Targeted Therapies: Combining with agents that target other critical pathways in B-cell malignancies could lead to more profound and durable responses.

Immunotherapies: The potential synergy between ADCs and immunotherapies is a rapidly growing area of interest.

A phase II clinical trial was initiated to evaluate this compound in combination with RICE (rituximab, ifosfamide, carboplatin, and etoposide) for relapsed or refractory diffuse large B-cell lymphoma (DLBCL). researchgate.netadcreview.com Preclinical data suggested a synergistic effect between this compound and this chemotherapy regimen. adcreview.com

Development of Advanced Preclinical Models for Efficacy Prediction

The ability to accurately predict the clinical performance of ADCs like this compound is a significant challenge. nih.gov Traditional preclinical models, such as 2D cancer cell lines and subcutaneous xenografts, have limitations in recapitulating the complexity of human tumors. nih.gov

Future research will focus on the development and utilization of more sophisticated preclinical models, including:

Patient-Derived Xenografts (PDXs): As demonstrated in studies with this compound, PDX models, which involve the engraftment of patient tumor tissue into immunodeficient mice, can better reflect the heterogeneity and therapeutic response of human disease. nih.govresearchgate.netnih.govcrownbio.com

Organoid Models: Three-dimensional organoid cultures derived from patient tumors can mimic the architecture and cellular interactions of the original tumor, providing a valuable platform for high-throughput drug screening. crownbio.com

Humanized Mouse Models: The engraftment of human immune system components into immunodeficient mice allows for the study of interactions between the ADC, the tumor, and the immune system, which is crucial for evaluating immunogenic cell death and combination immunotherapies. nih.gov

Mechanistic Simulations: Computational models that integrate data on ADC properties, tumor characteristics, and drug disposition can help predict clinical efficacy and optimize dosing strategies. frontiersin.org These simulations can provide insights into factors like ADC delivery, target engagement, and cellular processing. frontiersin.org

Refinement of ADC Design through Rational Engineering

Continuous efforts are being made to improve the design of ADCs to enhance their therapeutic index—maximizing efficacy while minimizing toxicity. nih.govpegsummiteurope.compharmaceutical-journal.comsygnaturediscovery.com This involves optimizing each component of the ADC: the antibody, the linker, and the payload.

Optimization of Linker and Payload Properties

The linker that connects the antibody to the payload plays a critical role in the stability and activity of the ADC. nih.gov this compound utilizes a non-cleavable maleimidocaproyl linker. researchgate.netnih.gov While non-cleavable linkers offer high plasma stability, they rely on lysosomal degradation of the antibody for payload release. nih.gov

Future research in this area may explore:

Cleavable Linkers: Linkers that are cleaved by specific enzymes or conditions within the tumor microenvironment or cancer cell could offer more controlled payload release. nih.govbiomolther.org

Novel Linker Chemistries: The development of new linker technologies aims to improve stability, homogeneity, and the drug-to-antibody ratio (DAR). pharmaceutical-journal.combiopharminternational.com

Payload Optimization: The choice of payload is a key determinant of an ADC's potency. biomolther.orgnjbio.com While MMAF is a potent anti-mitotic agent, research is ongoing to identify and develop novel payloads with different mechanisms of action and improved properties. biomolther.orgnjbio.com The less membrane-permeable nature of MMAF is intended to reduce bystander killing and off-target toxicity compared to payloads like MMAE. frontiersin.org

Next-Generation Antibody Engineering

The antibody component of the ADC determines its target specificity and pharmacokinetic properties. nih.gov Advances in antibody engineering offer opportunities to create next-generation ADCs with improved characteristics. pegsummiteurope.comnih.govgenedata.com

Key areas of development include:

Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can affect their efficacy and safety. pegsummiteurope.com Site-specific conjugation techniques allow for the production of more homogeneous and well-defined ADCs. pegsummiteurope.compharmaceutical-journal.com

Antibody Fragment-Drug Conjugates: Using smaller antibody fragments, such as Fabs or scFvs, could potentially improve tumor penetration, although this may also alter their pharmacokinetic profile.

Bispecific Antibodies: Bispecific ADCs that can target two different antigens simultaneously could enhance tumor specificity and overcome resistance mechanisms related to antigen loss. nih.gov

Integration with Emerging Immunotherapeutic Strategies in Preclinical Studies

The interplay between ADCs and the immune system is an exciting frontier in cancer therapy. There is growing evidence that ADCs can induce immunogenic cell death, a process that can stimulate an anti-tumor immune response.

Future preclinical studies will likely investigate the combination of this compound with emerging immunotherapies, such as:

Immune Checkpoint Inhibitors: Combining this compound with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies could potentially enhance the anti-tumor immune response initiated by the ADC. The recent success of combining enfortumab vedotin with pembrolizumab (B1139204) in bladder cancer highlights the potential of this approach. pharmaceutical-journal.com

CAR-T Cell Therapy: Investigating the sequencing or combination of this compound with CD19-directed CAR-T cell therapy could be a strategy to overcome antigen escape or improve the efficacy of either modality.

Immune-Stimulating ADCs (ISACs): This novel class of ADCs carries an immune-stimulating agent as the payload, directly activating an immune response at the tumor site. nih.gov

The continued exploration of these future directions holds the promise of refining the therapeutic application of this compound and developing more effective treatments for patients with B-cell malignancies.

Q & A

Q. What is the mechanism of action of denintuzumab mafodotin, and why is CD19 a rational therapeutic target in B-cell malignancies?

this compound is an antibody-drug conjugate (ADC) comprising a humanized anti-CD19 monoclonal antibody linked to the cytotoxic payload monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl linker. Upon binding to CD19—a B-cell surface antigen ubiquitously expressed in B-cell malignancies—the ADC is internalized, releasing MMAF. MMAF disrupts microtubule polymerization, inducing G2/M phase arrest and apoptosis in CD19+ tumor cells . CD19 is a preferred target due to its stable expression across B-cell malignancies and limited shedding, ensuring consistent ADC delivery .

Q. What are the key efficacy and safety findings from phase 1 clinical trials of this compound in relapsed/refractory B-cell malignancies?

In phase 1 trials (NCT01786135, NCT01786096), this compound demonstrated:

- Efficacy : Objective response rates (ORR) of 33–35% in B-cell non-Hodgkin lymphoma (NHL) and acute lymphoblastic leukemia (ALL), with complete response (CR) rates of 19–22%. Notably, 63% of Philadelphia chromosome-positive (Ph+) ALL patients achieved CR .

- Safety : Ocular toxicity was predominant, with 56–84% of patients developing superficial microcystic keratopathy. Other common adverse events (AEs) included blurred vision (35–65%), fatigue (35–51%), and hematologic toxicities (e.g., anemia: 34%) .

Q. How are ocular adverse events managed in clinical trials of this compound?

Ocular AEs are managed through prophylactic measures (e.g., lubricating eye drops) and reactive strategies:

Q. What preclinical models support the development of this compound?

Preclinical testing in pediatric B-ALL xenograft models (NOD/SCID mice) showed complete remission in all animals after 3 weeks of treatment, validating its antileukemic activity. These models also confirmed CD19-specific targeting and dose-dependent efficacy .

Q. What methodological considerations are critical in designing phase 1 trials for ADCs like this compound?

Key elements include:

- Dose escalation : Modified continual reassessment method (mCRM) to estimate maximum tolerated dose (MTD). For this compound, MTD was 5 mg/kg every 3 weeks .

- Schedule optimization : Testing weekly vs. triweekly dosing to balance efficacy (higher CR rates with triweekly) and tolerability .

- Biomarker integration : Archival tumor tissue analysis for CD19 expression and minimal residual disease (MRD) monitoring in responders .

Advanced Research Questions

Q. How can dosing schedules be optimized to maximize efficacy while minimizing ocular toxicity?

Comparative analysis of dosing regimens revealed:

- Every 3 weeks (q3wk) : Higher CR rates (35% in ALL) but increased keratopathy incidence (56%).

- Every 6 weeks (q6wk) : Reduced ocular toxicity but shorter median duration of response (data immature). Proactive AE monitoring and adaptive dosing (e.g., switching to q6wk after initial response) may balance outcomes .

Q. How should researchers address discrepancies in response rates across clinical trials?

Discrepancies (e.g., ORR 25.5% in SAR3419 vs. 35% in this compound trials) require:

Q. What biomarkers predict response to this compound, and how are they assessed?

Potential biomarkers under investigation include:

- CD19 expression density : Higher expression correlates with improved internalization and payload delivery.

- MRD negativity : 58% of CR patients achieved MRD negativity, associated with prolonged remission (median 27 weeks) .

- Genetic profiling : Identification of resistance mechanisms (e.g., tubulin mutations) via next-generation sequencing .

Q. What challenges arise in combining this compound with chemotherapy regimens?

Terminated phase 2 trials (NCT02592876, NCT02855359) combining this compound with R-ICE or R-CHOP highlighted:

Q. How does linker chemistry influence the safety profile of this compound compared to other ADCs?

The non-cleavable maleimidocaproyl linker limits payload release to CD19+ cells, reducing off-target toxicity. However, it contributes to prolonged ocular exposure due to MMAF's hydrophilicity, necessitating specialized management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.